1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one typically involves the reaction of 4-amino-3-mercaptophenol with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound’s amino and mercapto groups make it a useful building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as a precursor for drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which 1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its amino and mercapto groups. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, which may account for its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-2-one can be compared with other similar compounds such as:
4-Amino-3-mercapto-1,2,4-triazole: Known for its antifungal and anticancer activities.
4-Amino-3-mercapto-1,2,4-triazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
4-Amino-3-mercapto-1,2,4-thiadiazole: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its bromopropanone moiety, which provides additional reactivity and potential for further functionalization .
Eigenschaften
Molekularformel |
C9H10BrNOS |
---|---|
Molekulargewicht |
260.15 g/mol |
IUPAC-Name |
1-(4-amino-3-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(11)9(13)4-6/h1-2,4,13H,3,5,11H2 |
InChI-Schlüssel |
XROWFVSEHURCCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)CBr)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.